

"4-(3-AzetidinyI)-2-phenyl-morpholine 2HCl" solubility issues in phosphate buffer

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Compound of Interest

Compound Name: 4-(3-AzetidinyI)-2-phenyl-
morpholine 2HCl

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Technical Support Center: 4-(3-AzetidinyI)-2-phenyl-morpholine 2HCl

Topic: Troubleshooting Solubility Issues in Phosphate Buffer

Executive Summary

Compound: 4-(3-AzetidinyI)-2-phenyl-morpholine dihydrochloride CAS: 178311-92-7 Chemical Class: Lipophilic cyclic diamine (Morpholine/Azetidine scaffold) Common Issue: Immediate precipitation or turbidity upon dilution into Phosphate Buffered Saline (PBS, pH 7.4), despite high solubility in pure water or DMSO.

Technical Insight: This compound is a dihydrochloride salt, meaning it is highly acidic and hydrophilic in its solid form. However, the core structure contains a lipophilic 2-phenyl-morpholine moiety. When introduced to a neutral buffer (pH 7.4), the pH shift often approaches the pKa of the morpholine nitrogen (typically ~7.0–8.0), leading to partial deprotonation. The resulting mono-cation or free-base species exhibits significantly reduced aqueous solubility

compared to the fully ionized dihydrochloride, causing "pH-shock" precipitation. Furthermore, the high ionic strength of PBS can suppress solubility via the common-ion effect [1].

Troubleshooting & FAQs

Q1: Why does the compound dissolve in water but precipitate in PBS?

A: This is a classic case of pH-dependent solubility limiting.

- In Water (pH < 5.0): The compound dissolves as the dihydrochloride salt (). The low pH maintains both nitrogen centers (azetidine and morpholine) in their protonated, cationic states, which are highly water-soluble.
- In PBS (pH 7.4): The buffer forces the pH to 7.4. The pKa of the morpholine nitrogen is likely near this range. As the pH rises, a fraction of the molecules lose a proton, becoming less polar. The hydrophobic phenyl ring then drives the aggregation of these neutral/less-charged species, resulting in precipitation. Additionally, phosphate ions can interact with organic cations to form less soluble complexes compared to chloride ions [2].

Q2: Can I heat the PBS solution to dissolve the precipitate?

A: Not Recommended. While heat increases kinetic energy and may temporarily dissolve the compound, it does not change the thermodynamic solubility limit at pH 7.4. Upon cooling to room temperature or 37°C (for cell culture), the compound will likely re-precipitate, often as micro-crystals that can damage cells or skew assay results. Furthermore, heating morpholine derivatives in the presence of phosphates can sometimes accelerate oxidative degradation.

Q3: What is the "Gold Standard" method for solubilization?

A: The DMSO "Stock-in-Drop" Method. Do not attempt to dissolve the powder directly into PBS. Instead, create a highly concentrated stock in pure Dimethyl Sulfoxide (DMSO) (e.g., 10–50 mM). Then, dilute this stock slowly into the buffer under rapid agitation. This prevents the

formation of large crystal aggregates by ensuring rapid dispersion before the "hydrophobic effect" can drive precipitation [3].

Experimental Protocols

Protocol A: The DMSO "Stock-in-Drop" Method (Recommended)

Best for: In vitro assays, cell culture (check DMSO tolerance).

- Preparation of Stock:
 - Weigh the required amount of **4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl**.
 - Dissolve in 100% anhydrous DMSO to a concentration of 10 mM (or up to 50 mM if possible). Vortex until completely clear.
 - Note: This stock is stable at -20°C for up to 1 month (protect from moisture).
- Dilution Step (Critical):
 - Place the required volume of PBS (pre-warmed to 37°C) in a tube.
 - While vortexing the PBS, slowly add the DMSO stock dropwise.
 - Target: Final DMSO concentration should be (v/v) to avoid cytotoxicity.

Protocol B: pH-Adjusted Aqueous Formulation

Best for: Animal studies where DMSO is restricted.

- Dissolve the compound in pure deionized water at 10x the target concentration (Solution A). This should be clear and acidic.
- Prepare a 2x PBS solution (Solution B).
- Slowly add Solution A to Solution B.

- Check pH: The mixture will likely be acidic. Carefully adjust pH back to ~7.0–7.2 using dilute NaOH (0.1 N).
 - Warning: If the solution turns cloudy at pH 7.0, you have hit the solubility limit. You must lower the concentration or accept a lower pH (e.g., pH 6.5) if the experimental model allows.

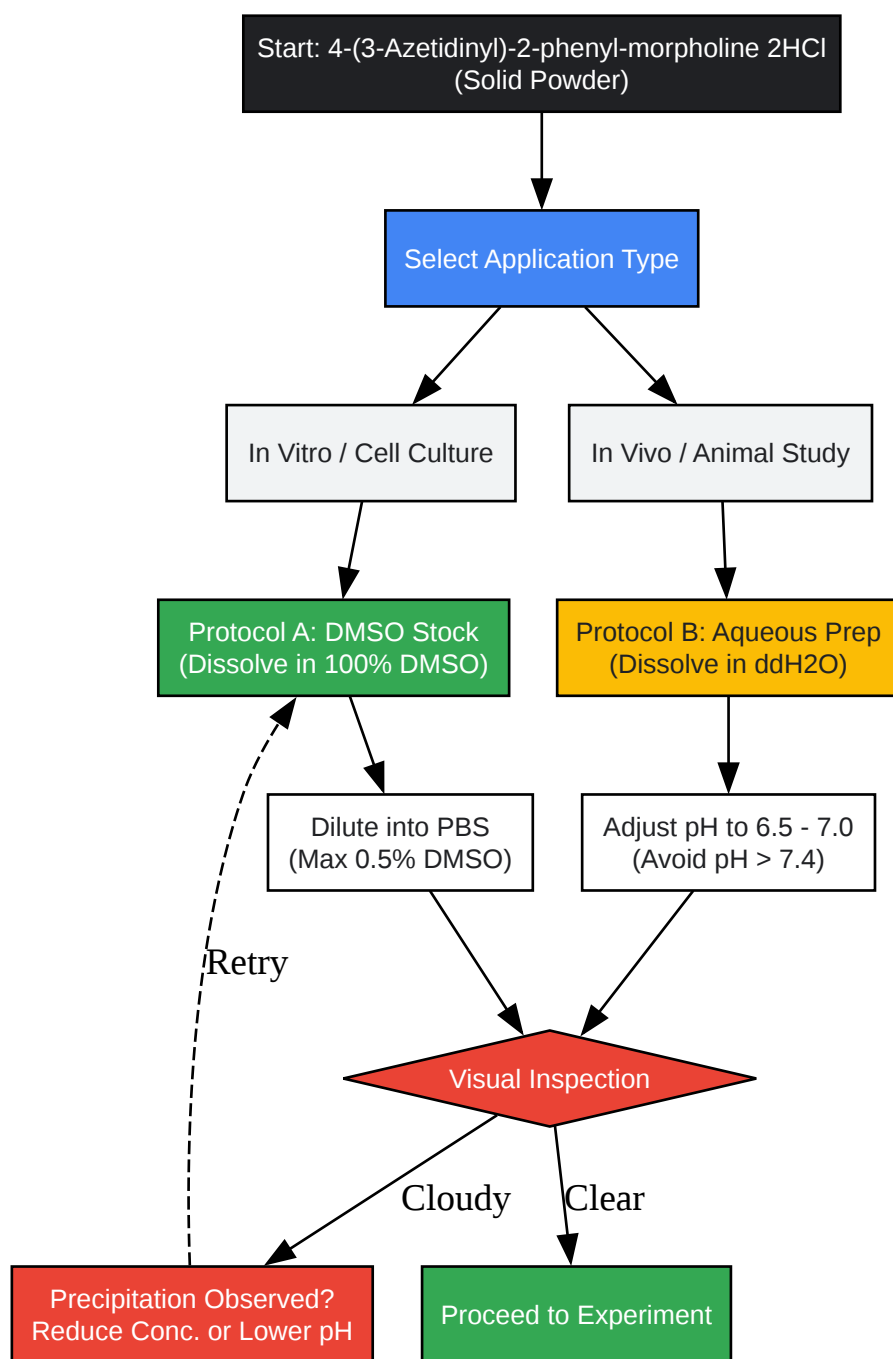
Data & Specifications

Table 1: Solubility Matrix

Solvent System	Solubility Rating	Max Conc. (Est.)	Comments
Water (ddH ₂ O)	High	> 50 mM	Stable, acidic pH (~4.0). Ideal for initial dissolution.
100% DMSO	Very High	> 100 mM	Recommended for stock solutions.
PBS (pH 7.4)	Low/Unstable	< 1 mM	Prone to precipitation due to pKa/Lipophilicity conflict.
Ethanol	Moderate	~ 10-20 mM	Good alternative to DMSO, but evaporates/toxic to cells.

Decision Logic (Visualization)

The following diagram illustrates the decision process for solubilizing this compound based on your application needs.



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Figure 1: Decision matrix for solubilizing lipophilic amine salts. Select the pathway based on experimental tolerance for organic solvents (DMSO).

References

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